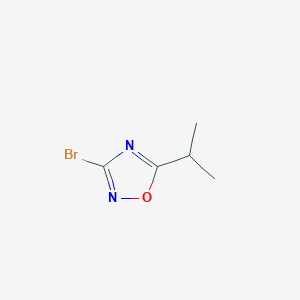
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as FMOC-L-proline alcohol, is a chemical compound that has been widely used in scientific research. It is a derivative of proline, an amino acid that is essential for protein synthesis. FMOC-L-proline alcohol is commonly used as a building block in the synthesis of peptides and other organic compounds.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of peptides and other organic compounds. Peptides are important biomolecules that have many biological functions, such as enzyme catalysis, hormone regulation, and cell signaling. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have many potential applications in drug discovery and development.
Mechanism Of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is not well understood. However, it is believed to function as a protecting group for the proline amino acid. The FMOC group protects the amine group of proline from unwanted reactions during peptide synthesis. The alcohol group provides a handle for further chemical modification of the compound.
Biochemical And Physiological Effects
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has no known biochemical or physiological effects. It is an inert compound that is used solely as a building block in organic synthesis.
Advantages And Limitations For Lab Experiments
The advantages of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol in lab experiments include its availability, ease of synthesis, and compatibility with standard peptide synthesis protocols. The limitations of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include its cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Future Directions
For research on (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include the development of new synthetic methods, the synthesis of new peptidomimetics, and the exploration of its potential applications in drug discovery and development. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has the potential to be a valuable tool in the development of new therapeutics and biomolecules.
Synthesis Methods
The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol involves several steps. First, proline is protected with the FMOC group. Then, the protected proline is reacted with paraformaldehyde and sodium cyanoborohydride to form the alcohol. The final product is obtained by removing the FMOC group with a base such as piperidine. The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is a well-established method and has been reported in several scientific publications.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

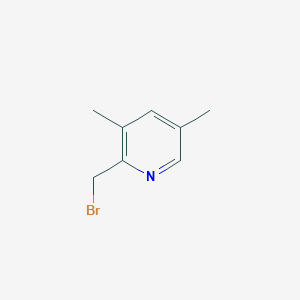
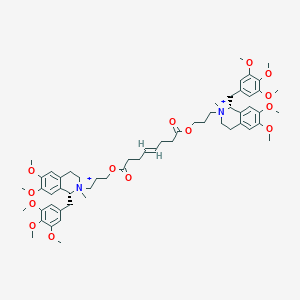
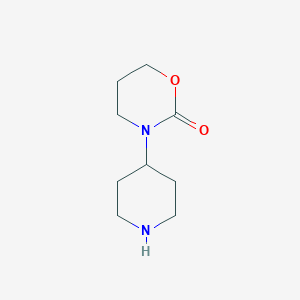
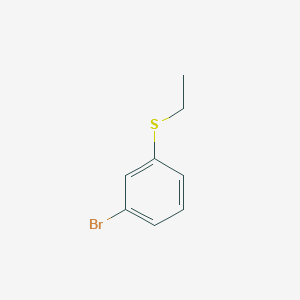
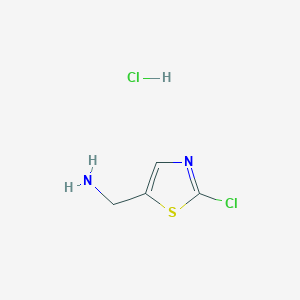
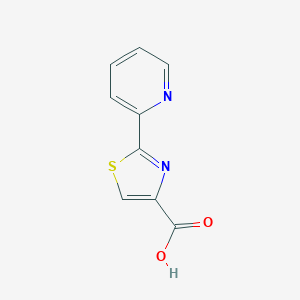
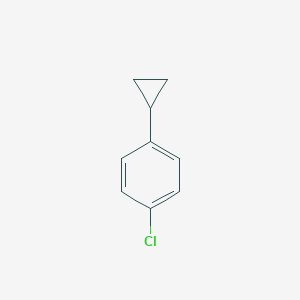
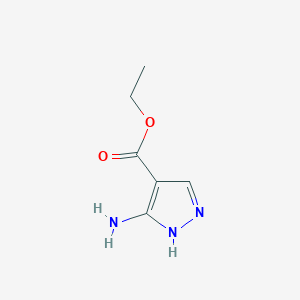
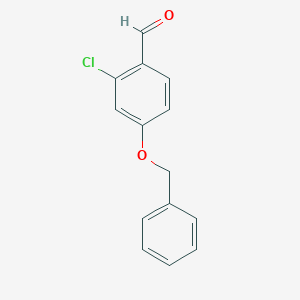
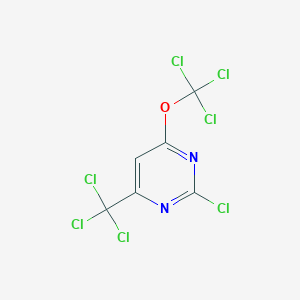
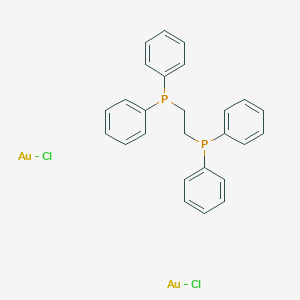
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)

